(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with an imino and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the hexyl side chain, hydroxyl group, and the imino and carboxamide functionalities. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The hexyl side chain or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,3-thiazole-5-carboxylate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, potentially leading to novel therapeutic applications and material properties.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-5-6-7-16-12-17-13-19(22(24)27)23(28-21(17)14-20(16)26)25-18-10-8-15(2)9-11-18/h8-14,26H,3-7H2,1-2H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAATGKDHZTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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